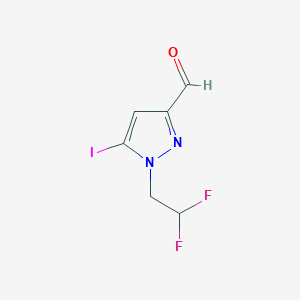

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole and has a unique chemical structure that makes it an attractive candidate for further investigation. In

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines :

- A synthesis method for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and 5-oxides was developed using a process involving microwave-assisted treatment of carbaldehydes like 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde under Sonogashira-type cross-coupling conditions. This work showcases the utility of such carbaldehydes in synthesizing complex organic structures (Palka et al., 2014).

Application in Sonogashira-Type Reactions :

- These carbaldehydes were used as precursors in Sonogashira-type cross-coupling reactions to produce corresponding 5-alkynyl-1H-pyrazole-4-carbaldehydes. Such reactions are vital in organic chemistry for creating carbon-carbon bonds and synthesizing heterocyclic compounds (Vilkauskaitė et al., 2011).

Antimicrobial Agent Synthesis :

- A series of 1H-pyrazole-4-carbaldehyde compounds were synthesized and screened for antimicrobial activities. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities. This research indicates the potential of such carbaldehydes in pharmaceutical applications, particularly as antimicrobial agents (Bhat et al., 2016).

Friendländer Synthesis of Pyrazolo[4,3-b]pyridines :

- N-Boc-4-aminopyrazole-5-carbaldehydes, which can be related to 1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde, were used in the synthesis of pyrazolo[4,3-b]pyridines. This method involves reactions with various ketones and is a critical pathway for the construction of pyrazolo[4,3-b]pyridines, a compound of interest in medicinal chemistry (Yakovenko et al., 2019).

Friedländer Condensation for Pyrazolo[3,4-b]pyridines Synthesis :

- The Friedländer condensation of 5-aminopyrazole-4-carbaldehydes, similar in structure to the compound , was used to synthesize pyrazolo[3,4-b]pyridines. This reaction is significant in heterocyclic chemistry for constructing pyridine derivatives, often used in pharmaceuticals (Jachak et al., 2005).

properties

IUPAC Name |

1-(2,2-difluoroethyl)-5-iodopyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O/c7-5(8)2-11-6(9)1-4(3-12)10-11/h1,3,5H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVFLKHRPZDGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C=O)CC(F)F)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-5-iodopyrazole-3-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2415205.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)

![(4,4-Difluorocyclohexyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2415211.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)